3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride
CAS No.: 1171591-14-2
Cat. No.: VC5955950
Molecular Formula: C9H14Cl2N2O2
Molecular Weight: 253.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171591-14-2 |
|---|---|
| Molecular Formula | C9H14Cl2N2O2 |
| Molecular Weight | 253.12 |
| IUPAC Name | 3-(pyridin-2-ylmethylamino)propanoic acid;dihydrochloride |
| Standard InChI | InChI=1S/C9H12N2O2.2ClH/c12-9(13)4-6-10-7-8-3-1-2-5-11-8;;/h1-3,5,10H,4,6-7H2,(H,12,13);2*1H |
| Standard InChI Key | AVUSTHZUYCSDMR-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CNCCC(=O)O.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a pyridin-2-ylmethyl group attached to the amino nitrogen of a β-alanine (3-aminopropanoic acid) backbone, with two hydrochloride groups neutralizing the amine functionalities. The pyridine ring provides aromaticity and hydrogen-bonding capabilities, while the propanoic acid moiety introduces carboxylic acid reactivity. Key structural parameters include:
| Property | Value |
|---|---|
| IUPAC Name | 3-(pyridin-2-ylmethylamino)propanoic acid; dihydrochloride |
| SMILES | C1=CC=NC(=C1)CNCCC(=O)O.Cl.Cl |
| InChI Key | AVUSTHZUYCSDMR-UHFFFAOYSA-N |
| XLogP3 | Not available |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 5 |
The crystal structure is stabilized by ionic interactions between the protonated amines and chloride ions, as well as intermolecular hydrogen bonds involving the carboxylic acid group .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a one-step nucleophilic substitution reaction between pyridin-2-ylmethylamine and a β-propanoic acid derivative, followed by hydrochloride salt formation. A representative protocol involves:
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Reaction: Pyridin-2-ylmethylamine (1.0 equiv) reacts with methyl acrylate (1.2 equiv) in acetic acid at 70°C for 12 hours.
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Hydrolysis: The intermediate methyl ester is saponified using aqueous potassium hydroxide (2.0 M) at 25°C.
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Salt Formation: Treatment with hydrochloric acid (2.0 equiv) in ethanol yields the dihydrochloride salt .
| Step | Conditions | Yield |
|---|---|---|
| 1 | Acetic acid, 70°C, 12 h | 57% |
| 2 | KOH/HO, 25°C, 4 h | 89% |
| 3 | HCl/EtOH, 0°C, 1 h | 92% |
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water (3:1). Purity is assessed using HPLC (≥98% by area normalization). The dihydrochloride form enhances solubility in polar solvents compared to the free base, though exact solubility values remain unreported .
Medicinal Chemistry Applications
Muscarinic Acetylcholine Receptor Modulation
Structurally analogous compounds, such as -pyrimidyl/pyridyl-2-thiazolamine derivatives, exhibit potent positive allosteric modulator (PAM) activity at the M muscarinic acetylcholine receptor (mAChR) . For example, compound 3g (Table 1) demonstrated:
| Compound | M PAM Activity (-fold shift) | Selectivity (M/M) |
|---|---|---|
| 3g | 39 | >100 |
| 3a | 23 | 85 |
These effects arise from sulfur–nitrogen nonbonding interactions that stabilize bioactive conformations, a feature potentially replicable in 3-[(pyridin-2-ylmethyl)amino]propanoic acid derivatives .
Biochemical Probe Development
The compound’s primary amine and carboxylic acid groups enable conjugation to fluorescent tags or solid supports, facilitating:
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Receptor binding studies: Tagged derivatives can map ligand-binding domains.
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Enzyme inhibition assays: Structural mimics of natural substrates probe catalytic mechanisms.
Comparative Analysis of Analogues
Structural Analogues
Modifying the pyridine ring or propanoic acid chain alters pharmacological properties:
| Analogue | Modification | Bioactivity |
|---|---|---|
| 3-(Pyridin-3-ylmethylamino) | Pyridine meta-substitution | Reduced receptor affinity |
| 2-Methylpropanoic acid | Branched chain | Enhanced metabolic stability |
The dihydrochloride form offers improved aqueous solubility over free bases, critical for in vitro assays .
Future Directions
Synthetic Innovations
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